molecular formula C17H21N3O3S2 B5681927 N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide

Katalognummer B5681927
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: QRKNWEWSTVICLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic benefits in various autoimmune diseases.

Wirkmechanismus

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide selectively inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules. This leads to the inhibition of cytokine signaling and the suppression of T cell and B cell activation. N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been shown to have significant effects on the immune system, including the suppression of T cell and B cell activation, the inhibition of cytokine signaling, and the reduction of pro-inflammatory cytokine production. In addition, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been shown to reduce the number of circulating lymphocytes, which is consistent with its mechanism of action. However, it has also been shown to have some off-target effects, such as the inhibition of JAK1 and JAK2, which can lead to adverse effects such as an increased risk of infection.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to suppress T cell and B cell activation, and its anti-inflammatory effects. However, it also has some limitations, such as its off-target effects on JAK1 and JAK2, which can lead to adverse effects, and its potential to interfere with other signaling pathways.

Zukünftige Richtungen

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. These include:
1. Combination therapy with other immunomodulatory agents to enhance its efficacy and reduce adverse effects.
2. Development of more selective JAK3 inhibitors with fewer off-target effects.
3. Investigation of its potential use in other autoimmune diseases such as multiple sclerosis and lupus.
4. Evaluation of its long-term safety and efficacy in clinical trials.
5. Investigation of its potential use in cancer therapy, as JAK3 has also been implicated in the pathogenesis of certain cancers.
In conclusion, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide is a promising small molecule inhibitor of JAK3 that has shown significant potential for the treatment of various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its therapeutic potential and to address its limitations.

Synthesemethoden

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with cyclopentyl bromide, followed by the introduction of the thiazole moiety using 2-chloroethylamine hydrochloride and sodium hydride. The final step involves the sulfonation of the amine group using chlorosulfonic acid. The product is then purified using column chromatography to obtain N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide in a pure form.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been extensively studied for its potential therapeutic benefits in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide can block the activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name

N-cyclopentyl-3-[2-(1,3-thiazol-2-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-17(20-14-5-1-2-6-14)13-4-3-7-15(12-13)25(22,23)19-9-8-16-18-10-11-24-16/h3-4,7,10-12,14,19H,1-2,5-6,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKNWEWSTVICLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.